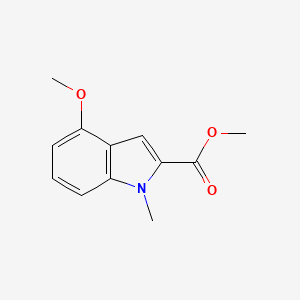

4-méthoxy-1-méthyl-1H-indole-2-carboxylate de méthyle

Vue d'ensemble

Description

Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Applications De Recherche Scientifique

Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: Indole derivatives are studied for their role in biological systems, including their interactions with enzymes and receptors.

Industry: Indole derivatives are used in the production of dyes, fragrances, and agricultural chemicals.

Mécanisme D'action

Target of Action

Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology and the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities , suggesting that this compound could have diverse molecular and cellular effects.

Méthodes De Préparation

The synthesis of methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate typically involves the reaction of 4-methoxyindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Comparaison Avec Des Composés Similaires

Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate: Used in various synthetic applications.

Indole-3-acetic acid: A plant hormone with significant biological activity.

The uniqueness of methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate (MMIC) is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article explores the biological activity of MMIC, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₃NO₃

- Molecular Weight : Approximately 219.24 g/mol

- Structural Features : The compound features an indole core modified by a methoxy group at the 4-position and a carboxylate group at the 2-position. This structure is crucial for its biological activities.

MMIC and other indole derivatives interact with various biological targets, leading to significant cellular effects. The mechanisms include:

- Receptor Binding : MMIC shows high affinity for multiple receptors, influencing various signaling pathways.

- Biochemical Pathways : The compound is known to affect pathways related to:

- Antiviral activity

- Anti-inflammatory responses

- Anticancer effects

- Antimicrobial properties

Biological Activities

Research indicates that MMIC exhibits a range of biological activities:

- Antimicrobial Activity : MMIC demonstrates effectiveness against various microbial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Properties : Studies show that MMIC may inhibit cancer cell proliferation, with specific IC50 values indicating its potency against different cancer cell lines .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in preclinical models.

- Antiviral Activity : Preliminary studies suggest that MMIC may possess antiviral properties, though further research is required to elucidate these effects fully.

Table 1: Summary of Biological Activities and IC50 Values

| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | <10 | |

| HCT-116 (colon cancer) | <15 | ||

| Antimicrobial | Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | ||

| Anti-inflammatory | RAW 264.7 macrophages | 20 |

Case Study Highlights

-

Anticancer Activity in MCF-7 Cells :

A study evaluated the effects of MMIC on MCF-7 breast cancer cells, demonstrating significant inhibition of cell proliferation with an IC50 value of less than 10 µM. This suggests potential for development as an anticancer therapeutic agent. -

Antimicrobial Efficacy :

Research on the antimicrobial properties of MMIC revealed effective inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in the field of infectious diseases. -

Inflammation Model Studies :

In vitro studies using RAW 264.7 macrophages indicated that MMIC could reduce pro-inflammatory cytokine production, highlighting its potential as an anti-inflammatory agent.

Propriétés

IUPAC Name |

methyl 4-methoxy-1-methylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-13-9-5-4-6-11(15-2)8(9)7-10(13)12(14)16-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWHKCSKYDXOCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1C(=O)OC)C(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.